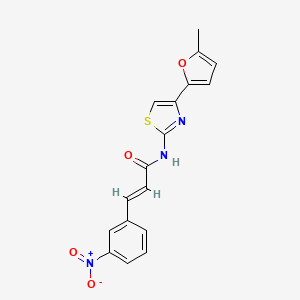
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Structural Characterization
- Synthesis and Structural Analysis : Research has focused on the synthesis of compounds with acrylamide functionalities due to their potential biological activities and material applications. For instance, studies have been conducted on the synthesis of heteroarylacrylonitriles showing cytotoxic activities against cancer cell lines, highlighting the importance of the acrylamide function in medicinal chemistry (Sa̧czewski et al., 2004).
Biological Activities
- Cytotoxic Activities : Compounds structurally related to "(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide" have been synthesized and their cytotoxic activities against a range of human cancer cell lines have been evaluated. The structure-activity relationship studies indicated the significance of substituents on acrylonitrile, which is crucial for their potency as anti-cancer agents (Sa̧czewski et al., 2004).
Materials Science
- Polymeric Materials : The development of novel polymers with specific functionalities, such as those involving acrylamide groups, is a key area of research. These materials are explored for their potential applications in various fields, including biotechnology and materials engineering. The synthesis and characterization of polymers derived from acrylamide precursors indicate their potential for creating high-performance materials with tailored properties (Convertine et al., 2004).
Enzyme Inhibition Studies
- Enzyme Inhibition : The synthesis of derivatives and their evaluation for enzyme inhibition properties reflect the interest in exploiting the chemical scaffold for developing therapeutic agents. Research in this area aims at identifying potent inhibitors that could be used in the treatment of various diseases (Abbasi et al., 2013).
Propriétés
IUPAC Name |
(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-11-5-7-15(24-11)14-10-25-17(18-14)19-16(21)8-6-12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCGAKQIAQTCJI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

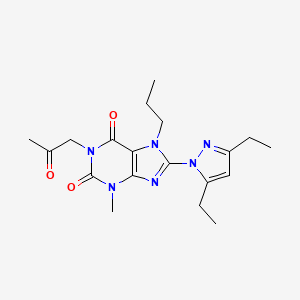
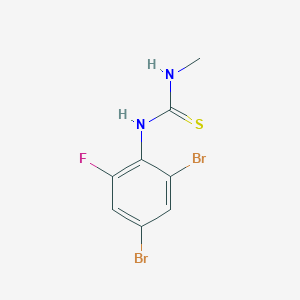
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
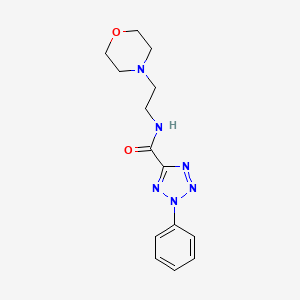
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)

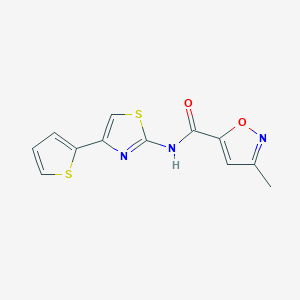
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
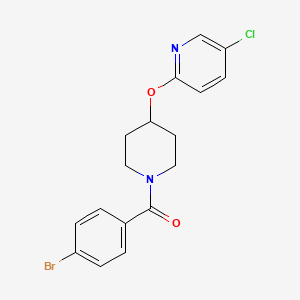
![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)

